PD-1/PD-L1-IN-NP19

Vue d'ensemble

Description

NP19: est un inhibiteur de petite molécule connu pour sa capacité à inhiber l'interaction entre la protéine 1 de mort cellulaire programmée (PD-1) et son ligand PD-L1. Cette interaction est cruciale dans la voie de contrôle immunitaire, que les tumeurs exploitent souvent pour échapper au système immunitaire. En inhibant cette interaction, NP19 peut potentiellement améliorer la réponse immunitaire contre les tumeurs, ce qui en fait un candidat prometteur pour l'immunothérapie anticancéreuse .

Mécanisme D'action

Target of Action

The primary target of NP19 is the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1) . PD-1 is a transmembrane protein that is widely expressed on the surface of activated T cells, B cells, monocytes, and other immune cells . PD-L1 is a member of the B7 family of T cell co-inhibitory molecules and is widely expressed in antigen-presenting cells and tissues .

Mode of Action

NP19 acts as an inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 12.5 nM for the human PD-1/PD-L1 interaction . By inhibiting this interaction, NP19 can potentially activate the immune microenvironment in tumors, contributing to its antitumor effects .

Biochemical Pathways

The PD-1/PD-L1 signaling pathway plays a vital role in maintaining peripheral tolerance, which prevents dysregulated immunity and harmful immune responses . The interaction of PD-1 and PD-L1 negatively regulates the adaptive immune response mainly by inhibiting the activity of effector T cells while enhancing the function of immunosuppressive regulatory T cells (Tregs) . Cancer cells can exploit this pathway to escape t-cell–mediated tumor-specific immunity .

Pharmacokinetics

It’s important to note that compared to traditional small-molecule drugs, immune checkpoint inhibitors (icis) like np19 exhibit unique pharmacokinetic characteristics due to their high molecular weight .

Result of Action

The blockade of the PD-1/PD-L1 interaction by NP19 restores T cell activity and enhances anti-tumor immunity . This has been shown to achieve remarkable success in cancer therapy .

Action Environment

The action of NP19 can be influenced by the tumor microenvironment. The PD-1/PD-L1 signaling axis regulates immune responses to prevent exacerbated activation and autoimmunity . Many tumors exploit this mechanism by overexpressing PD-L1 . Therefore, the efficacy and stability of NP19 can be influenced by factors such as the level of PD-L1 expression in the tumor microenvironment.

Analyse Biochimique

Biochemical Properties

NP19 inhibits the interaction between human PD-1 and PD-L1 with an IC50 value of 12.5 nM . This interaction is a key mechanism through which cancer cells evade the immune system. By inhibiting this interaction, NP19 can potentially enhance the immune response against cancer cells .

Cellular Effects

In vitro studies have shown that NP19 can significantly elevate the production of IFN-γ in a dose-dependent manner from T cells co-cultured with tumor cells . This suggests that NP19 can enhance the immune response against cancer cells by promoting the production of IFN-γ, a key cytokine involved in immune responses .

Molecular Mechanism

The molecular mechanism of NP19 involves the inhibition of the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on the surface of T cells, and PD-L1 is a ligand expressed on the surface of cancer cells . The interaction between PD-1 and PD-L1 leads to the downregulation of T cell activity, allowing cancer cells to evade the immune system . By inhibiting this interaction, NP19 can potentially enhance the immune response against cancer cells .

Temporal Effects in Laboratory Settings

It is known that NP19 can inhibit the interaction between PD-1 and PD-L1 with an IC50 value of 12.5 nM

Dosage Effects in Animal Models

In animal models, NP19 has been shown to inhibit the growth of melanoma tumors dramatically when administered at dosages ranging from 25 to 100 mg/kg . It has also demonstrated significant antitumor efficacy in an H22 hepatoma mouse model when administered at a dosage of 25 mg/kg .

Metabolic Pathways

It is known that NP19 acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system .

Subcellular Localization

It is known that NP19 acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system

Méthodes De Préparation

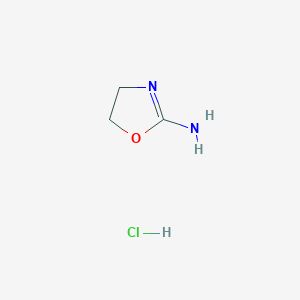

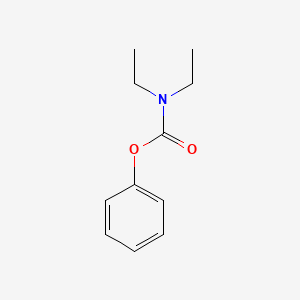

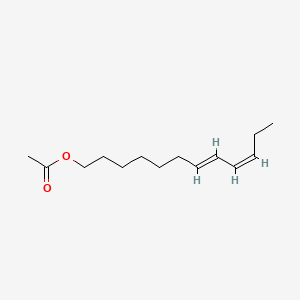

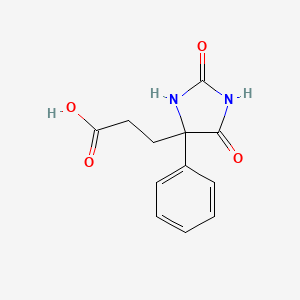

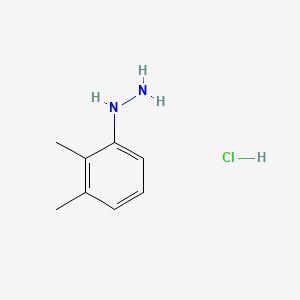

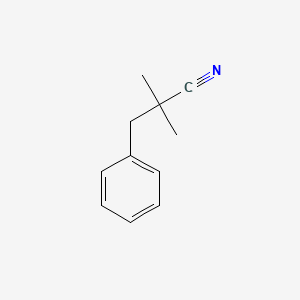

Voies de synthèse et conditions de réaction: La synthèse de NP19 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure de base : Cela implique la construction de l'échafaudage central de NP19 par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Introduction de divers groupes fonctionnels pour améliorer l'activité et la sélectivité du composé. Cela peut impliquer des réactions telles que l'halogénation, l'alkylation et l'acylation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité.

Méthodes de production industrielle : Dans un environnement industriel, la production de NP19 serait mise à l'échelle en utilisant des réacteurs discontinus ou à flux continu. Le processus serait optimisé pour le rendement, la pureté et la rentabilité. Les principaux facteurs à prendre en compte sont :

Conditions de réaction : La température, la pression et le choix du solvant sont optimisés pour maximiser le rendement et minimiser les sous-produits.

Catalyseurs : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.

Purification : Des techniques de purification à grande échelle telles que la distillation, la cristallisation et la chromatographie sont utilisées.

Analyse Des Réactions Chimiques

Types de réactions : NP19 subit diverses réactions chimiques, notamment :

Oxydation : NP19 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur NP19, modifiant potentiellement son activité.

Substitution : Les réactions de substitution, telles que l'halogénation ou l'alkylation, peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes (chlore, brome) ou les halogénures d'alkyle sont utilisés dans des conditions appropriées (par exemple, en présence d'une base ou d'un catalyseur acide).

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.

Applications de la recherche scientifique

NP19 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'interaction PD-1/PD-L1 et développer de nouveaux inhibiteurs.

Biologie : Investigue le rôle des points de contrôle immunitaire dans le cancer et d'autres maladies.

Médecine : Explore son potentiel comme agent thérapeutique en immunothérapie anticancéreuse.

Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant la voie de contrôle immunitaire.

Mécanisme d'action

NP19 exerce ses effets en se liant à la protéine PD-1, empêchant ainsi son interaction avec PD-L1. Ce blocage améliore la réponse immunitaire contre les cellules tumorales en :

Activation des cellules T : Augmente la production d'interféron gamma (IFN-γ) par les cellules T, ce qui améliore leur activité cytotoxique contre les cellules tumorales.

Modulation du microenvironnement tumoral : Modifie le microenvironnement immunitaire au sein des tumeurs, les rendant plus sensibles à l'attaque immunitaire.

Applications De Recherche Scientifique

NP19 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Investigates the role of immune checkpoints in cancer and other diseases.

Medicine: Explores its potential as a therapeutic agent in cancer immunotherapy.

Industry: May be used in the development of new drugs targeting the immune checkpoint pathway.

Comparaison Avec Des Composés Similaires

Composés similaires :

Pembrolizumab : Un autre inhibiteur de PD-1 utilisé en immunothérapie anticancéreuse.

Nivolumab : Un inhibiteur de PD-1 avec un mécanisme d'action similaire.

Atezolizumab : Inhibe PD-L1, le ligand de PD-1, et est utilisé dans le traitement du cancer.

Unicité de NP19 :

Sélectivité : NP19 présente une forte sélectivité pour l'interaction PD-1/PD-L1 humaine, avec une CI50 de 12,5 nM.

Sécurité : Ne présente aucun effet cytotoxique apparent sur diverses lignées cellulaires à des concentrations efficaces.

NP19 se distingue par son inhibition puissante et sélective de l'interaction PD-1/PD-L1, ce qui en fait un outil précieux dans la recherche et le développement de l'immunothérapie anticancéreuse.

Propriétés

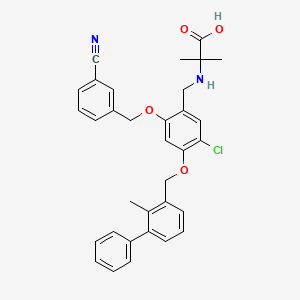

IUPAC Name |

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPKZNFXWGTUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

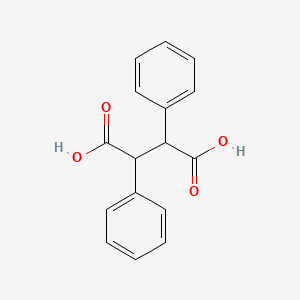

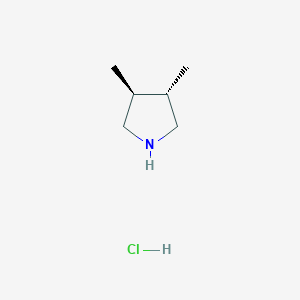

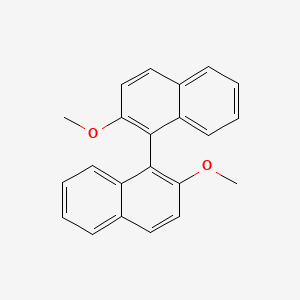

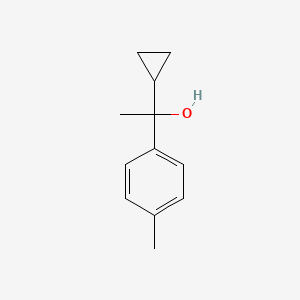

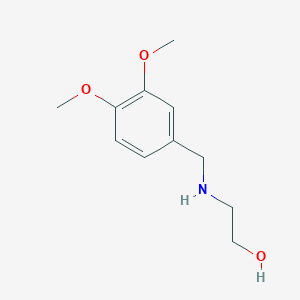

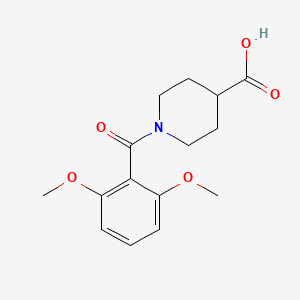

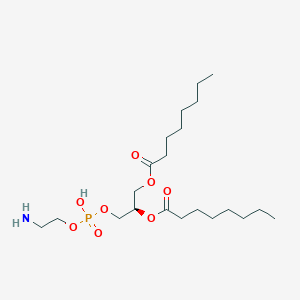

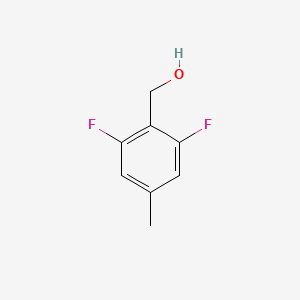

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.